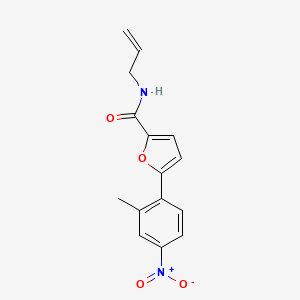![molecular formula C21H20ClNO2S2 B5233354 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5233354.png)
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. It was discovered by Takeda Pharmaceutical Company Limited and is currently in clinical trials.
作用机制
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. In cancer cells, BTK is overactivated, leading to uncontrolled cell growth and survival. 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide binds to the active site of BTK and prevents its phosphorylation, which is necessary for its activation. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is responsible for cell survival and proliferation.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. It also suppresses the production of cytokines and chemokines, which are involved in the inflammatory response and immune system regulation. 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical use.
实验室实验的优点和局限性
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has good solubility and stability, which makes it easy to handle and store. However, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide also has some limitations. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. It is also expensive to synthesize, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the study of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study its potential use in treating other types of cancer, such as solid tumors. Researchers could also explore the mechanisms of resistance to 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide and develop strategies to overcome it. Finally, further studies are needed to evaluate the safety and tolerability of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in humans and to determine its optimal dosage and treatment regimen.
合成方法
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves several steps. The first step is the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)phenyl thioether. The second step is the reaction of 2-(2-furylmethylthio)ethylamine with 4-(chloromethyl)phenyl thioether to form the intermediate compound, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. The final step is the purification of the compound by column chromatography.
科学研究应用
4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is being studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and spread.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S2/c22-18-7-9-20(10-8-18)27-14-16-3-5-17(6-4-16)21(24)23-11-13-26-15-19-2-1-12-25-19/h1-10,12H,11,13-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFUTOIDIVUISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![2-methyl-5-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1H-benzimidazole](/img/structure/B5233314.png)
![4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5233335.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233348.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![4-butyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5233366.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5233374.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)
![(3S*,4S*)-1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5233379.png)

![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)
